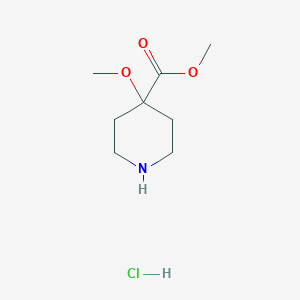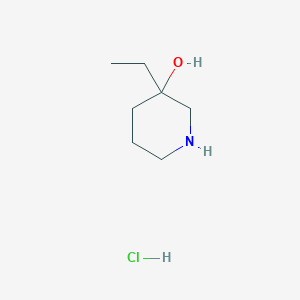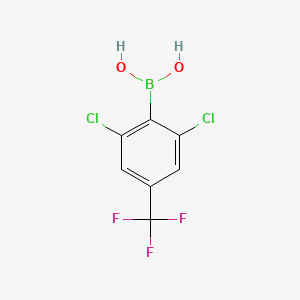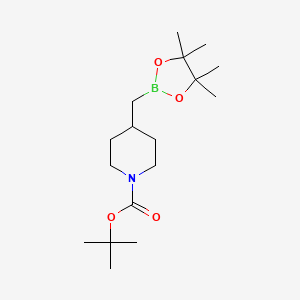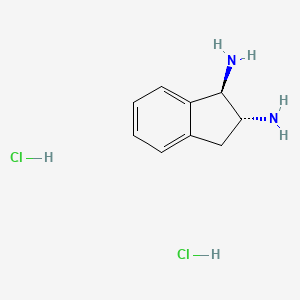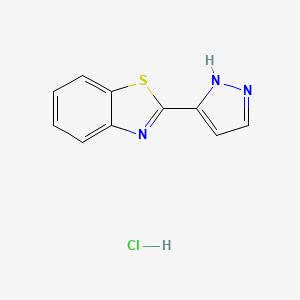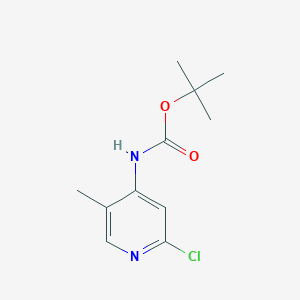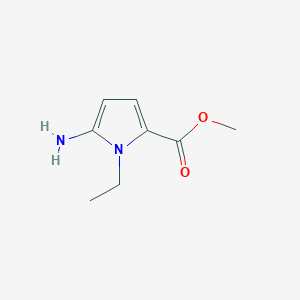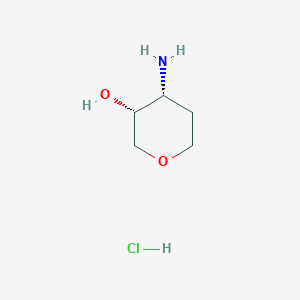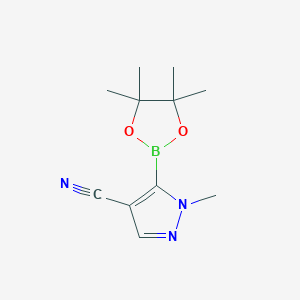
4-Cyano-1-methyl-1H-pyrazole-5-boronic acid pinacol ester
Vue d'ensemble
Description
4-Cyano-1-methyl-1H-pyrazole-5-boronic acid pinacol ester is a chemical compound with the molecular formula C11H16BN3O2 . It is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Synthesis Analysis
The synthesis of this compound involves several steps. Starting from 1H-pyrazole, methylation is performed with trimethyl phosphate. This is followed by a reaction with n-butyl lithium to convert it into boronic acids. Finally, condensation with pinacol is carried out .Molecular Structure Analysis
The molecular weight of this compound is 233.08 g/mol . Its IUPAC name is 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-4-carbonitrile . The InChI string and the canonical SMILES string provide more detailed information about its molecular structure .Chemical Reactions Analysis
This compound is a valuable building block in organic synthesis and is used in several reactions. It is a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 60.1 Ų and a complexity of 347 . It has a rotatable bond count of 1 . The exact mass and the monoisotopic mass of the compound are both 233.1335569 g/mol .Applications De Recherche Scientifique
1. Synthesis and Suzuki Couplings
4-Cyano-1-methyl-1H-pyrazole-5-boronic acid pinacol ester is utilized in the synthesis of various boronic acids and esters. An example is the improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, which can be employed directly in Suzuki couplings without the need for added base (Mullens, 2009). Similarly, other studies have focused on synthesizing pinacol esters of 1-alkyl-1H-pyrazol-4-yl and 5-yl boronic acids, which are stable and useful in organic synthesis (Ivachtchenko et al., 2004).
2. Boronate Functional Groups in Multicomponent Reactions
The boronate functional group in compounds like this compound is highly tolerant to various chemical reactions. This feature is emphasized in the synthesis of diverse compound libraries using microwave-assisted multicomponent reactions (Dimauro & Kennedy, 2007).
3. Application in Photoinduced Borylation
The synthesis of boronic acids and esters, including this compound, can be achieved through a metal- and additive-free photoinduced borylation protocol. This method avoids the use of expensive and toxic metal catalysts and produces easy-to-remove by-products (Mfuh et al., 2017).
4. Corrosion Inhibition
Some derivatives of pyrazole compounds, which may include structures similar to this compound, have been evaluated as corrosion inhibitors for steel in acidic environments (Herrag et al., 2007).
5. Facilitating Complex Molecular Syntheses
Pinacolboronate esters, a category to which this compound belongs, are widely used in Suzuki coupling reactions for the total synthesis of complex molecules. Their properties make them vital for the purity analysis in such syntheses (Zhong et al., 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 4-Cyano-1-methyl-1H-pyrazole-5-boronic acid pinacol ester are various biochemical pathways where it acts as a reagent. It is used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .
Mode of Action
This compound is involved in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is a part of the Suzuki–Miyaura cross-coupling reaction, which is a key method in forming carbon-carbon bonds. This reaction is used in various biochemical pathways, especially in the synthesis of biologically active compounds .
Pharmacokinetics
It’s important to note that the compound’s success in suzuki–miyaura cross-coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds. This is crucial in the synthesis of various compounds, including aminothiazoles, amino-pyrido-indol-carboxamides, pyridine derivatives, and MK-2461 analogs .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as pH and temperature. For instance, the Suzuki–Miyaura cross-coupling reaction conditions are exceptionally mild and tolerant to various functional groups . .
Propriétés
IUPAC Name |
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BN3O2/c1-10(2)11(3,4)17-12(16-10)9-8(6-13)7-14-15(9)5/h7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKVFOLXIHFKRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1638360-07-2 | |
| Record name | 1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




